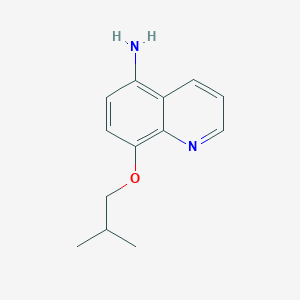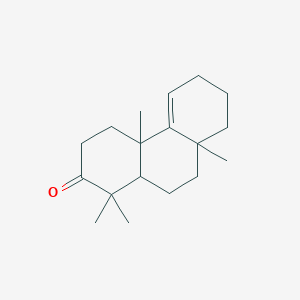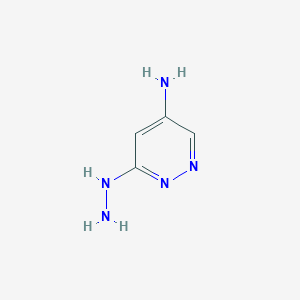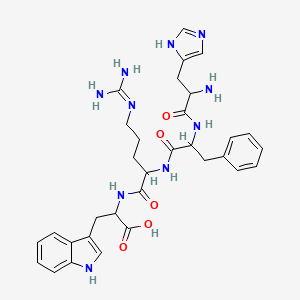
4,6-Dibromo-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. It is characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzothiadiazole ring. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, making it a valuable building block for the synthesis of various organic semiconductors.
準備方法
Synthetic Routes and Reaction Conditions
4,6-Dibromo-2,1,3-benzothiadiazole can be synthesized through the bromination of 2,1,3-benzothiadiazole. The reaction typically involves the use of bromine in the presence of hydrobromic acid. The process is carried out under controlled conditions to ensure the selective bromination at the 4 and 6 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
4,6-Dibromo-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts are typically used along with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzothiadiazoles can be formed.
Coupling Products: The products of cross-coupling reactions are often extended π-conjugated systems, which are useful in organic electronics.
科学的研究の応用
4,6-Dibromo-2,1,3-benzothiadiazole is widely used in scientific research, particularly in the fields of organic electronics and materials science. Some of its applications include:
Organic Semiconductors: It serves as a building block for the synthesis of organic semiconductors used in light-emitting diodes (LEDs) and photovoltaic devices.
Conducting Polymers: It is used in the synthesis of conducting polymers that are employed in various electronic devices.
Photovoltaic Devices: The compound is a key intermediate in the production of materials for organic solar cells.
作用機序
The mechanism by which 4,6-Dibromo-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic properties. The presence of bromine atoms enhances the electron-withdrawing nature of the benzothiadiazole ring, which in turn affects the compound’s electron affinity and band gap. This makes it an effective acceptor unit in donor-acceptor type organic semiconductors, facilitating efficient charge transport and separation in electronic devices .
類似化合物との比較
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another dibromo derivative of benzothiadiazole, commonly used in similar applications.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A fluorinated derivative that offers enhanced electron-withdrawing properties.
Benzo[c][1,2,5]thiadiazole: A related compound used in the synthesis of organic semiconductors.
Uniqueness
4,6-Dibromo-2,1,3-benzothiadiazole is unique due to its specific bromination pattern, which provides distinct electronic properties compared to other dibromo derivatives. This makes it particularly valuable in the design of materials with tailored electronic characteristics for specific applications in organic electronics.
特性
分子式 |
C6H2Br2N2S |
|---|---|
分子量 |
293.97 g/mol |
IUPAC名 |
4,6-dibromo-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |
InChIキー |
LLKRMESEOPNWJV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=NSN=C21)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)




![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)




![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)


